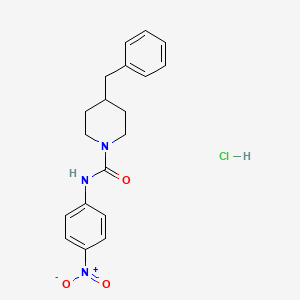![molecular formula C23H31N3O3 B4130850 N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide](/img/structure/B4130850.png)
N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide
Übersicht
Beschreibung
N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide, also known as ABEA, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. ABEA is a hydrazinecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.
Wirkmechanismus
The exact mechanism of action of N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide is not yet fully understood, but it is believed to involve the modulation of certain receptors in the brain. N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide has been shown to bind to the glycine site of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide has also been shown to modulate the activity of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neuronal activity, N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide has been shown to have antioxidant and anti-inflammatory properties. N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide has also been shown to improve glucose metabolism and insulin sensitivity, making it a potentially useful tool in the study of diabetes and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide is its specificity for certain receptors in the brain. This specificity allows researchers to study the effects of N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide on specific neuronal pathways, which can help to elucidate the mechanisms underlying various neurological disorders. However, one limitation of N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research involving N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide. One area of interest is the study of N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide's effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide has been shown to have neuroprotective properties, making it a potentially useful tool in the development of new treatments for these diseases. Another area of interest is the study of N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide's effects on synaptic plasticity and learning and memory processes. N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide has been shown to improve cognitive function in animal models, making it a potentially useful tool in the study of cognitive disorders such as schizophrenia and autism. Finally, there is interest in the development of new N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide derivatives with improved pharmacokinetic properties, which could make N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide a more useful tool in scientific research.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the study of N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide's mechanism of action. N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide has been shown to modulate the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor. This modulation has been shown to have a variety of effects on neuronal activity, including increased synaptic plasticity and improved cognitive function.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[(4-cyclopentyloxybenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c27-21(18-5-7-20(8-6-18)29-19-3-1-2-4-19)25-26-22(28)24-23-12-15-9-16(13-23)11-17(10-15)14-23/h5-8,15-17,19H,1-4,9-14H2,(H,25,27)(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFBRPXAATVUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NNC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-aminoethyl)-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-quinazolinamine dihydrochloride](/img/structure/B4130789.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4130794.png)

![N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4130798.png)
![methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate](/img/structure/B4130809.png)



![ethyl 5-phenyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130835.png)
![N-[4-(aminosulfonyl)phenyl]-N'-(2,4-difluorophenyl)-1,2-hydrazinedicarbothioamide](/img/structure/B4130843.png)
![diethyl 3-methyl-5-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4130852.png)
